Cycloheptanone, 3-(1-methylethyl)-
Description
Significance of Cycloheptanone (B156872) Ring Systems in Contemporary Organic Synthesis
The seven-membered ring of cycloheptanone provides a versatile platform for a variety of chemical transformations. These ring systems are crucial intermediates in the synthesis of numerous natural products and bioactive compounds. Their importance stems from their ability to undergo a range of reactions, including ring expansions, contractions, and functional group interconversions, allowing for the construction of intricate molecular frameworks. organic-chemistry.orgwikipedia.org For instance, cycloheptanone is a known precursor to bencyclane, a spasmolytic and vasodilator, highlighting its role in the pharmaceutical industry. wikipedia.org
Furthermore, the cycloheptanone core is a key component in the total synthesis of various complex natural products. nih.gov Modern synthetic strategies, such as metal-catalyzed cycloadditions and tandem reactions, have been developed to efficiently construct functionalized cycloheptanone derivatives. organic-chemistry.orgnih.gov These methods provide access to a wide array of substituted seven-membered rings that are pivotal in medicinal chemistry and materials science.
Historical Context and Evolution of Research on Alkylated Cycloheptanones
The journey into the world of cycloheptanones began in 1836 with the first synthesis of the parent compound, cycloheptanone (also known as suberone), by the French chemist Jean-Baptiste Boussingault. He achieved this by the distillation of the calcium salt of suberic acid. wikipedia.orgthieme-connect.de This foundational work paved the way for further exploration into this class of cyclic ketones.
Early methods for cycloheptanone synthesis primarily involved ring-closure reactions of long-chain dicarboxylic acids or their derivatives, and ring-expansion reactions of more readily available cyclohexanones. orgsyn.org Over the decades, research has evolved from these classical methods to the development of highly selective and efficient catalytic processes for the synthesis of not only cycloheptanone itself but also its substituted derivatives.
The study of alkylated cycloheptanones has been driven by the need to access more complex and stereochemically defined structures. The introduction of alkyl groups onto the cycloheptanone ring significantly influences its conformation and reactivity, opening up new avenues for synthetic applications. Research in this area has mirrored the broader advancements in organic synthesis, with a move towards more sophisticated techniques that allow for precise control over the position and stereochemistry of the alkyl substituents. While the early focus was on the synthesis of the parent cycloheptanone, contemporary research often targets the synthesis of specific, functionalized derivatives to be used as building blocks in the assembly of larger molecules. acs.orgoregonstate.edu
Overview of Key Academic Research Trajectories for 3-(1-methylethyl)cycloheptanone
Specific academic research focusing solely on Cycloheptanone, 3-(1-methylethyl)- appears to be limited. Much of the available literature concentrates on the broader class of cycloheptanones or other alkylated cycloalkanones. However, some research provides insights into related structures and potential synthetic pathways.
For instance, studies on the synthesis of strained cyclopropenes have involved precursors that are structurally related to 3-isopropylcycloheptanone, such as 3-isopropenyl-6-methylbicyclo[4.1.0]hept-1(7)-ene. pleiades.online The formation of this highly reactive intermediate was confirmed through its in-situ trapping in Diels-Alder reactions. pleiades.online
Furthermore, theoretical and spectroscopic studies have been conducted on related molecules like isopropylcyclohexane. pnrjournal.compnrjournal.com These computational investigations into structure, vibrational frequencies, and electronic properties provide a framework for understanding the physical and chemical characteristics of alkyl-substituted cycloalkanes, which can be extrapolated to understand 3-(1-methylethyl)cycloheptanone. pnrjournal.compnrjournal.comresearchgate.net The lack of extensive dedicated research on this specific compound suggests that it may currently be of more interest as a potential, but not yet widely utilized, synthetic intermediate rather than a primary target of investigation itself.
Structure
2D Structure
Properties
CAS No. |
108168-72-5 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-propan-2-ylcycloheptan-1-one |
InChI |
InChI=1S/C10H18O/c1-8(2)9-5-3-4-6-10(11)7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
FADJMQQFGSBLND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCCC(=O)C1 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled method for detailing the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of atomic connectivity and spatial arrangement can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For Cycloheptanone (B156872), 3-(1-methylethyl)-, the ¹H NMR spectrum, while not fully detailed in publicly available literature, is expected to exhibit a series of complex multiplets corresponding to the diastereotopic protons of the cycloheptanone ring and the isopropyl substituent.
A partial analysis from a study reports the following signals for 3-Isopropylcycloheptanone: multiplets observed at approximately 2.01–2.13 ppm and 2.18–2.43 ppm, which can be attributed to the protons on the cycloheptanone ring, and a multiplet around 1.85 ppm corresponding to one of the protons of the ring. researchgate.netethz.ch
A complete, theoretical ¹H NMR analysis would involve the assignment of each proton. The protons alpha to the carbonyl group (at C2 and C7) would be expected to resonate at a lower field (higher ppm) due to the electron-withdrawing effect of the carbonyl. The methine proton of the isopropyl group would appear as a multiplet, coupled to the six methyl protons. The two methyl groups of the isopropyl substituent are diastereotopic and would likely present as two distinct doublets. The remaining methylene (B1212753) protons on the cycloheptanone ring would appear as a series of overlapping multiplets in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Data for Cycloheptanone, 3-(1-methylethyl)-
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2, H7 (α to C=O) | 2.2 - 2.6 | m | - |
| H3 | 1.8 - 2.0 | m | - |
| H4, H5, H6 | 1.2 - 1.8 | m | - |
| CH (isopropyl) | 1.9 - 2.2 | m | ~6-7 |
| CH₃ (isopropyl) | 0.8 - 1.0 | d | ~6-7 |
| CH₃' (isopropyl) | 0.8 - 1.0 | d | ~6-7 |
Note: This table is based on general principles of ¹H NMR spectroscopy and data for similar structures, as detailed experimental data for Cycloheptanone, 3-(1-methylethyl)- is not fully available in the cited literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment. For Cycloheptanone, 3-(1-methylethyl)-, which possesses ten carbon atoms, up to ten distinct signals would be expected in the ¹³C NMR spectrum, assuming no accidental overlap.
The most downfield signal would be that of the carbonyl carbon (C1) typically appearing in the range of 200-220 ppm. libretexts.orgwisc.edu The carbons of the isopropyl group and the cycloheptanone ring would resonate at higher fields. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of nearby atoms.
Table 2: Predicted ¹³C NMR Data for Cycloheptanone, 3-(1-methylethyl)-
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (C=O) | 210 - 215 |
| C2, C7 | 40 - 50 |
| C3 | 45 - 55 |
| C4, C5, C6 | 25 - 40 |
| CH (isopropyl) | 30 - 40 |
| CH₃ (isopropyl) | 18 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks. For instance, cross-peaks would connect the methine proton of the isopropyl group to its methyl protons, and adjacent protons on the cycloheptanone ring, helping to trace the carbon skeleton's hydrogen framework.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. ustc.edu.cncolumbia.edu Each cross-peak in an HSQC spectrum would link a proton signal to the signal of the carbon it is attached to, providing definitive C-H assignments. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. ustc.edu.cncolumbia.eduresearchgate.net This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different spin systems. For example, HMBC correlations would be expected from the protons on C2 and C7 to the carbonyl carbon (C1).
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This is crucial for determining the stereochemistry and preferred conformation of the molecule.
Advanced NMR Applications for Conformational Analysis
The seven-membered ring of cycloheptanone is flexible and can adopt several low-energy conformations, such as the chair and boat forms. The bulky isopropyl group at the C3 position will significantly influence the conformational equilibrium. Advanced NMR techniques, particularly the analysis of coupling constants and NOESY data, can provide insight into the predominant conformation in solution. The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the torsional angles within the cycloheptanone ring can be estimated, allowing for the deduction of the most stable conformation. NOESY experiments would further help to distinguish between different spatial arrangements by identifying through-space interactions between protons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For Cycloheptanone, 3-(1-methylethyl)-, with a molecular formula of C₁₀H₁₈O, the expected exact mass would be calculated. HR-MS analysis would be able to confirm this elemental composition, distinguishing it from other compounds with the same nominal mass but different elemental formulas, providing a definitive confirmation of the compound's identity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of Cycloheptanone, 3-(1-methylethyl)- , GC-MS serves to both separate the compound from a mixture and to provide detailed information about its molecular weight and fragmentation pattern, which is crucial for structural confirmation.
Upon injection into the GC, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the chromatographic column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions.
Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process results in the formation of a molecular ion (M⁺), which is a radical cation corresponding to the intact molecule, and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, and a mass spectrum is generated, plotting ion abundance against m/z.
The molecular ion peak for Cycloheptanone, 3-(1-methylethyl)- (C₁₀H₁₈O) would be expected at an m/z corresponding to its molecular weight (154.25 g/mol ). nih.gov The fragmentation pattern is highly indicative of the molecule's structure. Key fragmentation pathways for cyclic ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For Cycloheptanone, 3-(1-methylethyl)- , characteristic fragmentation would be expected to involve the loss of the isopropyl group or portions of the cycloheptane (B1346806) ring.
Expected Key Fragmentation Patterns:
Loss of the isopropyl group: A significant fragment would likely be observed at m/z 111, corresponding to the loss of a propyl radical ([M - C₃H₇]⁺).
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group can lead to the formation of various acylium ions.
Ring fragmentation: The seven-membered ring can undergo complex rearrangements and fragmentations, leading to a series of smaller ions that are characteristic of the cycloheptanone core.
These fragmentation patterns, when compared with spectral libraries or analyzed by an experienced mass spectrometrist, provide unambiguous confirmation of the presence and structure of Cycloheptanone, 3-(1-methylethyl)- .
Table 1: Hypothetical GC-MS Data for Cycloheptanone, 3-(1-methylethyl)-
| Parameter | Value |
| Retention Time (min) | Dependent on GC conditions |
| Molecular Ion (M⁺) (m/z) | 154 |
| Key Fragment Ions (m/z) | 111, 83, 69, 55, 43 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching, bending). An IR spectrum is a plot of absorbance or transmittance versus the frequency of the radiation (typically expressed as wavenumbers, cm⁻¹).
The IR spectrum of Cycloheptanone, 3-(1-methylethyl)- is expected to show characteristic absorption bands that confirm the presence of its key functional groups: a carbonyl group (C=O) within a seven-membered ring and C-H bonds of the alkyl framework, including the isopropyl group.
C=O Stretch: The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the stretching vibration of the carbonyl group. For a seven-membered ring ketone (cycloheptanone), this band typically appears around 1705-1725 cm⁻¹. nist.govchemicalbook.com The exact position can be influenced by the substituent and the local molecular environment.
C-H Stretch: The stretching vibrations of the C-H bonds in the cycloheptane ring and the isopropyl group will appear in the region of 2850-3000 cm⁻¹.
C-H Bend: The bending vibrations of the CH₂ and CH₃ groups will give rise to absorptions in the 1350-1480 cm⁻¹ region. The presence of the isopropyl group may be indicated by a characteristic doublet around 1385 cm⁻¹ and 1370 cm⁻¹.
The absence of other characteristic bands, such as a broad O-H stretch (3200-3600 cm⁻¹) or a C=C stretch (1620-1680 cm⁻¹), would further support the assigned structure of a saturated cyclic ketone.
Table 2: Expected Characteristic IR Absorption Bands for Cycloheptanone, 3-(1-methylethyl)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O | Stretch | 1705 - 1725 (Strong) |
| C-H (sp³) | Stretch | 2850 - 3000 (Medium to Strong) |
| CH₂, CH₃ | Bend | 1350 - 1480 (Variable) |
| Isopropyl Group | C-H Bend | ~1385 and ~1370 (Doublet) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. By measuring the directions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
For Cycloheptanone, 3-(1-methylethyl)- , obtaining a single crystal suitable for X-ray diffraction would be the first and often most challenging step. wikipedia.org If a suitable crystal can be grown, the resulting crystallographic data would provide a definitive solid-state conformation of the molecule.
Key Structural Insights from X-ray Crystallography:
Ring Conformation: The seven-membered ring of cycloheptanone is flexible and can adopt several low-energy conformations, such as the chair, boat, or twist-chair. X-ray crystallography would reveal the preferred conformation of the cycloheptanone ring in the solid state.
Substituent Position: The precise orientation of the isopropyl group on the cycloheptane ring, including whether it adopts an equatorial or axial position in the determined conformation, would be established.
Intermolecular Interactions: The packing of the molecules in the crystal lattice would be elucidated, revealing any significant intermolecular interactions, such as dipole-dipole interactions involving the carbonyl groups or van der Waals forces, that stabilize the crystal structure.
While no specific X-ray crystallographic data for Cycloheptanone, 3-(1-methylethyl)- is publicly available in the searched literature, the principles of the technique demonstrate its power in providing an unambiguous and highly detailed structural model of a molecule in the solid state.
Conformational Analysis and Stereochemistry of Cycloheptanone, 3 1 Methylethyl
Inherent Conformational Preferences of Cycloheptanone (B156872) Ring System (e.g., Twist-Chair Form)
The seven-membered ring of cycloheptanone, like cycloheptane (B1346806) itself, is a flexible system that avoids the high energy of a planar conformation due to significant angle and torsional strain. saskoer.ca Instead, it adopts a variety of puckered, non-planar conformations. Among these, the twist-chair conformation is generally considered to be the most stable for cycloheptane and its derivatives. libretexts.orgresearchgate.net
The chair form of cycloheptane, while seemingly stable, suffers from eclipsing interactions between hydrogens at specific carbons and non-bonded interactions between axial-like hydrogens. libretexts.org To alleviate these strains, the ring undergoes a rotation around a C-C bond, resulting in the more favorable twist-chair conformation. libretexts.org This conformation is highly flexible, with a relatively low energy barrier for the interconversion of various possible conformations. libretexts.org The introduction of a carbonyl group in the cycloheptanone ring influences these conformational preferences, but the fundamental tendency to adopt non-planar, flexible forms like the twist-chair remains.
Stereochemical Aspects of the 3-(1-methylethyl) Substitution
The placement of a 3-(1-methylethyl) or isopropyl group on the cycloheptanone ring introduces significant stereochemical considerations that are crucial in understanding its synthesis and reactivity.
Chirality and Stereogenic Centers
The presence of the isopropyl group at the C-3 position of the cycloheptanone ring creates a stereogenic center. knowledgebin.orglibretexts.org A stereogenic center is a carbon atom that is attached to four different groups. knowledgebin.orgmit.edu In the case of 3-isopropylcycloheptanone, the C-3 carbon is bonded to a hydrogen atom, an isopropyl group, a -CH2-C(=O)- fragment of the ring, and a -CH2-CH2- fragment of the ring. Since the path around the ring in one direction is different from the other, all four groups attached to C-3 are distinct, rendering it a chiral center. knowledgebin.org Consequently, Cycloheptanone, 3-(1-methylethyl)- can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. libretexts.org
Diastereoselectivity in Synthetic Transformations
In chemical reactions involving the synthesis of substituted cycloheptanones, the control of stereochemistry is a key challenge. When new stereocenters are formed in a molecule that already contains one, the formation of diastereomers is possible. The diastereoselectivity of a reaction refers to the preferential formation of one diastereomer over another.
For instance, in the synthesis of highly functionalized cyclohexanones through cascade Michael reactions, excellent diastereoselectivity has been observed. beilstein-journals.orgnih.gov The relative stereochemistry of the substituents is influenced by factors such as 1,3-allylic strain in the transition states, which can favor the formation of one diastereomer. beilstein-journals.orgnih.gov While this specific example pertains to cyclohexanones, the underlying principles of controlling diastereoselectivity through the management of steric and electronic interactions in transition states are broadly applicable to the synthesis of substituted cycloheptanones as well. The synthesis of multi-substituted cyclobutanes has also demonstrated that catalyst control can lead to high diastereoselectivity. nih.gov
Enantioselectivity in Catalytic Reactions
Given that 3-isopropylcycloheptanone is a chiral molecule, the synthesis of a single enantiomer often requires the use of enantioselective catalysis. This approach utilizes a chiral catalyst to influence the reaction pathway, leading to the preferential formation of one enantiomer over the other.
Enantioselective catalysis is a powerful tool in modern organic synthesis. For example, catalytic enantioselective nitrone cycloadditions have been used to synthesize complex molecules with high enantioselectivities. nih.gov In these reactions, chiral catalysts, such as BINOL-derived chiral phosphoric acids, can create a chiral environment that directs the formation of a specific enantiomer. nih.gov The development of such catalytic systems is crucial for accessing enantiomerically pure samples of chiral molecules like 3-isopropylcycloheptanone, which may be important for applications in fields such as fragrance chemistry. google.com
Kinetic Resolution Processes for Cycloheptanone Derivatives
Kinetic resolution is a widely used method for separating a racemic mixture of a chiral compound. wikipedia.org This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. wikipedia.org The result is an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org
Enzymes, particularly lipases, are often employed as biocatalysts in kinetic resolution processes due to their high enantioselectivity. researchgate.netmdpi.com For example, the kinetic resolution of racemic alcohols has been successfully achieved using lipases, yielding highly enantioenriched products. researchgate.net This can be accomplished through enantioselective acylation, where one enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted enantiomer. wikipedia.org While specific studies on the kinetic resolution of 3-isopropylcycloheptanone are not detailed in the provided results, the principles of enzymatic and non-enzymatic kinetic resolution are directly applicable to its separation.
Table 1: Comparison of Kinetic Resolution Methods
| Method | Description | Advantages | Disadvantages |
| Enzymatic Resolution | Uses enzymes (e.g., lipases) as chiral catalysts to selectively react with one enantiomer. researchgate.net | High enantioselectivity, mild reaction conditions. researchgate.net | Enzyme stability and cost can be a factor. |
| Chemical Resolution | Employs chiral chemical reagents or catalysts to differentiate between enantiomers. wikipedia.org | Broad substrate scope, can be tailored for specific reactions. | May require stoichiometric amounts of chiral reagents, potential for metal contamination. |
| Dynamic Kinetic Resolution | Combines kinetic resolution with in-situ racemization of the starting material. wikipedia.org | Theoretically allows for 100% yield of a single enantiomer. | Requires a compatible racemization catalyst and resolution catalyst. wikipedia.org |
Influence of Substituent Effects and Ring Strain on Conformation and Reactivity
The conformation and reactivity of Cycloheptanone, 3-(1-methylethyl)- are significantly influenced by the interplay of the isopropyl substituent and the inherent strain of the seven-membered ring.
Ring strain, which is a combination of angle strain and torsional strain, is a critical factor in determining the stability and reactivity of cyclic molecules. saskoer.calibretexts.org While cyclohexane (B81311) is considered to have minimal ring strain in its chair conformation, smaller rings like cyclobutane (B1203170) and cyclopentane, and to some extent cycloheptane, exhibit notable strain. libretexts.orgnih.gov This strain can affect the molecule's geometry and its chemical reactivity. For instance, increased ring strain can facilitate ring-opening reactions. nih.gov
The isopropyl group at the 3-position will preferentially occupy a position that minimizes steric interactions with the rest of the ring. In a chair-like conformation, this would typically be an equatorial or pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions. saskoer.ca The presence of the substituent can also influence the equilibrium between different ring conformations.
The reactivity of the ketone is also affected by these factors. Ring strain can influence the acidity of the α-protons and the rate of enolate formation. acs.org The electronic and steric effects of the isopropyl group will also modulate the reactivity of the carbonyl group towards nucleophiles and the α-protons towards bases.
Reaction Mechanisms and Kinetics of Cycloheptanone, 3 1 Methylethyl Transformations
Fundamental Reactivity of the Carbonyl Group
The carbonyl group in Cycloheptanone (B156872), 3-(1-methylethyl)- is the epicenter of its reactivity, participating in a variety of reactions including enolization, nucleophilic additions, and hydrogen transfer processes.
Enolization Pathways (Acid- and Base-Catalyzed)
Enolization, the process by which a ketone is converted to its corresponding enol or enolate, is a critical step in many of its reactions. This process can be catalyzed by both acids and bases.
Acid-Catalyzed Enolization: In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A weak base, such as the solvent or the conjugate base of the acid, then removes a proton from an α-carbon, leading to the formation of an enol. chemtube3d.comyoutube.com For an unsymmetrical ketone like Cycloheptanone, 3-(1-methylethyl)-, two different enols can be formed. The regioselectivity of this process is often thermodynamically controlled, favoring the more substituted, and thus more stable, enol. ucsb.edu
Base-Catalyzed Enolization: A base removes a proton from the α-carbon to form an enolate ion. ucsb.edu This process is generally under kinetic control, with the less sterically hindered proton being removed more rapidly. In the case of Cycloheptanone, 3-(1-methylethyl)-, this would favor the formation of the enolate away from the bulky isopropyl group. Subsequent protonation of the enolate on the oxygen atom yields the enol. ucsb.edu Studies on other 3-substituted cycloheptanones have shown that "soft enolization" conditions, using a hindered base like diisopropylethylamine and a trapping agent like TMSOTf, can lead to very high regioselectivity for the less substituted enol, with ratios exceeding 20:1. nih.gov This high selectivity is particularly noteworthy for cycloheptanone derivatives. nih.gov
The formation of either the enol or enolate is a key mechanistic step, as these species are the reactive nucleophiles in subsequent reactions such as aldol (B89426) condensations and halogenations. ucsb.edunih.gov
Nucleophilic Addition Reactions to the Ketone Carbonyl
The partially positive carbonyl carbon of Cycloheptanone, 3-(1-methylethyl)- is an electrophilic center, making it susceptible to attack by nucleophiles. wikipedia.org This reaction, known as nucleophilic addition, is a fundamental process in carbonyl chemistry. masterorganicchemistry.com
The mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate. w3schools.bloglibretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. w3schools.bloglibretexts.org Subsequent protonation of the alkoxide intermediate, typically by a weak acid, yields an alcohol product. libretexts.orglibretexts.org
The stereochemistry of nucleophilic addition to cyclic ketones like Cycloheptanone, 3-(1-methylethyl)- is influenced by steric and electronic factors. researchgate.net The incoming nucleophile can approach from either the axial or equatorial face of the ring. For smaller nucleophiles, such as hydride from sodium borohydride, axial attack is often preferred to minimize steric interactions with the axial hydrogens on the ring. youtube.com However, for bulkier nucleophiles, equatorial attack may be favored to avoid steric hindrance from the ring itself. youtube.com The presence of the 3-isopropyl substituent will further influence the stereochemical outcome by providing additional steric bulk on one side of the ring.
A variety of nucleophiles can participate in these reactions, including organometallic reagents (e.g., Grignard reagents), hydrides, cyanide ions, and enolates. wikipedia.orglibretexts.org
Mechanistic Studies of Hydrogen Transfer Reactions
Hydrogen transfer reactions are a crucial class of transformations for ketones, often employed for their reduction to alcohols. These reactions typically involve a hydrogen donor, such as a secondary alcohol (e.g., 2-propanol), and a catalyst. diva-portal.orgmdpi.com
The mechanisms of catalytic hydrogen transfer can be broadly categorized as either inner-sphere or outer-sphere. diva-portal.orgrsc.org
Inner-Sphere Mechanism: This pathway involves the coordination of the ketone to the metal center of the catalyst. The hydrogen is then transferred from the hydrogen donor to the ketone within the coordination sphere of the metal. diva-portal.org This can occur in a stepwise manner, involving the formation of a metal hydride intermediate. diva-portal.org
Outer-Sphere Mechanism: In this mechanism, the ketone does not directly coordinate to the metal catalyst. Instead, the hydrogen transfer occurs in a concerted fashion through a cyclic transition state involving the catalyst, the hydrogen donor, and the ketone. diva-portal.orgrsc.org
Studies on various ketone reductions have shown that the nature of the catalyst and the substrate can influence the operative mechanism. diva-portal.org For instance, ruthenium-based catalysts have been extensively studied for hydrogen transfer reactions, and both inner-sphere and outer-sphere pathways have been proposed depending on the specific catalytic system. diva-portal.org Manganese-based catalysts have also been shown to be effective, with evidence suggesting an outer-sphere mechanism. rsc.org Catalyst-free transfer hydrogenation has also been reported, proceeding through a hydrogen bond-assisted mechanism. rsc.orgchemrxiv.org
Oxidation Reactions of Cycloheptanones
The oxidation of cycloheptanones, including 3-substituted derivatives, can lead to various products, most notably dicarboxylic acids through ring cleavage or α-hydroxy ketones. The kinetics and mechanisms of these oxidations provide insight into the reactivity of the cyclic ketone structure.
Kinetic and Mechanistic Studies of Oxidative Processes
The oxidation of cycloheptanone has been studied using various oxidizing agents, such as vanadium(V) and cerium(IV). core.ac.uk Kinetic studies often reveal the order of the reaction with respect to the oxidant and the ketone, providing clues about the rate-determining step.
In many cases, the oxidation is proposed to proceed through the enol form of the ketone. core.ac.uk However, studies involving vanadium(V) in an acidic medium suggest that the oxidation of cyclanones, including cycloheptanone, may occur through their keto forms via a single electron transfer in the rate-determining step. core.ac.uk The reactivity order for the V(V) oxidation of a series of cyclic ketones was found to be cyclohexanone (B45756) > cyclopentanone (B42830) > cyclooctanone (B32682) ≈ cycloheptanone. core.ac.uk Similarly, with Ce(IV) as the oxidant, the reactivity order was cyclohexanone > cyclooctanone > cycloheptanone ≈ cyclopentanone.
The mechanism for the oxidation of cyclic ketones by Ce(IV) is proposed to involve the formation of a free radical after the initial attack on the keto-form. The oxidation of cyclohexanone with tert-butyl hydroperoxide over certain catalysts has been shown to proceed via a radical-mediated mechanism. rsc.org The Baeyer-Villiger oxidation, which converts cyclic ketones to lactones, is another important oxidative transformation. For cyclohexanone, this reaction can be catalyzed by enzymes like cyclohexanone monooxygenase (CHMO) and proceeds through a Criegee intermediate. wikipedia.org Aerobic oxidation of cyclohexanone to ε-caprolactone in the presence of a catalyst and a sacrificial aldehyde is believed to involve a free radical mechanism. researchgate.net
The reaction rates and product distributions in the oxidation of Cycloheptanone, 3-(1-methylethyl)- would be influenced by the steric and electronic effects of the isopropyl group.
Substrate Deuterium Isotope Effects in Oxidation Reactions
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. libretexts.orgyoutube.com In the context of ketone oxidation, measuring the rates of oxidation for a ketone and its deuterated analogue can provide significant mechanistic insight. nih.gov
A primary kinetic isotope effect (kH/kD > 1) is observed when the C-H bond to the α-carbon is cleaved in the rate-limiting step. columbia.edu This is often the case in oxidations that proceed via the enol or enolate, where the formation of the enol/enolate is the slow step. libretexts.org For example, the bromination of acetone, which proceeds through the enol, exhibits a significant KIE. libretexts.org
In the oxidation of ketones, a substantial primary KIE would support a mechanism where the abstraction of an α-hydrogen is rate-determining. Conversely, the absence of a significant KIE might suggest that other steps, such as the formation of an oxidant-ketone complex or the subsequent breakdown of an intermediate, are rate-limiting. nih.gov For instance, in some cytochrome P450-catalyzed oxidations, the KIE can be used to deduce the rate-limiting nature of C-H bond cleavage. nih.govbeilstein-journals.org
Solvent isotope effects, where the reaction is carried out in D₂O instead of H₂O, can also provide valuable information. nih.gov For example, an inverse solvent isotope effect (kH₂O/kD₂O < 1) was observed in the oxidation of ethanol (B145695), consistent with a specific mechanism. nih.gov Combining substrate and solvent isotope effects can be a particularly powerful method for distinguishing between different mechanistic possibilities. nih.gov
Halogenation Mechanisms (e.g., Chlorination)
The halogenation of ketones like Cycloheptanone, 3-(1-methylethyl)-, typically proceeds via an enol or enolate intermediate, with the reaction mechanism being either acid-catalyzed or base-catalyzed. The specific pathway influences the regioselectivity and kinetics of the reaction.
Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. A weak base (like water or the conjugate base of the acid catalyst) then abstracts an α-proton to form a neutral enol intermediate. The electron-rich double bond of the enol then attacks a molecule of the halogen (e.g., Cl₂). The final step is the deprotonation of the carbonyl oxygen by a base to regenerate the catalyst and yield the α-halogenated ketone. The rate-determining step is typically the formation of the enol.
In a basic medium, a strong base abstracts an α-proton to form an enolate ion. This enolate, being a potent nucleophile, then attacks the halogen molecule. This process is generally faster than acid-catalyzed halogenation. A significant characteristic of base-promoted halogenation is that subsequent halogenations on the same α-carbon are often faster than the first, as the electron-withdrawing effect of the initial halogen atom increases the acidity of the remaining α-hydrogens. This can lead to polyhalogenated products unless the reaction conditions are carefully controlled.
For Cycloheptanone, 3-(1-methylethyl)-, there are two α-carbons (C2 and C7) where halogenation can occur. The substitution pattern will be influenced by the stability of the intermediate enol or enolate, which is affected by the steric bulk of the 3-isopropyl group.
Table 1: Hypothetical Chlorination of Cycloheptanone, 3-(1-methylethyl)-
| Catalyst | Reagent | Position of Chlorination | Product |
| Acetic Acid | Cl₂ | C2 (more substituted enol) | 2-Chloro-3-(1-methylethyl)cycloheptanone |
| NaOH | Cl₂ | C2 and/or C7 | Mixture of mono- and di-chlorinated products |
Alkylation Reaction Mechanisms
Alkylation of Cycloheptanone, 3-(1-methylethyl)-, involves the formation of a new carbon-carbon bond, typically at the α-position to the carbonyl group. The mechanisms can be designed to control stereochemistry (asymmetric alkylation) or regiochemistry (regioselective alkylation).
Asymmetric α-Alkylation Mechanisms
Asymmetric α-alkylation aims to introduce a new substituent at the α-carbon with a high degree of stereocontrol, leading to one enantiomer in excess. A common strategy involves the use of chiral auxiliaries or catalysts. For instance, the ketone can be converted into a chiral enamine or imine by reacting it with a chiral amine. youtube.com The resulting chiral enamine possesses a preferred conformation that sterically shields one face of the nucleophilic double bond.
The mechanism proceeds as follows:
Enamine Formation: Cycloheptanone, 3-(1-methylethyl)- reacts with a chiral amine (e.g., (S)-2-(methoxymethyl)pyrrolidine) to form a chiral enamine. The double bond can form towards the more substituted C2 or less substituted C7 position.
Alkylation: The chiral enamine is then treated with an alkylating agent (e.g., methyl iodide). The bulky chiral auxiliary directs the incoming electrophile to the less hindered face of the enamine, resulting in a diastereoselective alkylation. youtube.com
Hydrolysis: The resulting alkylated iminium salt is then hydrolyzed to remove the chiral auxiliary and yield the α-alkylated ketone with high enantiomeric excess.
This method allows for the synthesis of specific stereoisomers, which is crucial in the production of complex molecules. nih.gov
Regioselective Alkylation Mechanisms (e.g., β-Alkylation)
While α-alkylation is common, functionalization at other positions, such as the β-carbon, requires different strategies. Regioselective β-alkylation is a less conventional transformation that cannot be achieved through standard enolate chemistry. A plausible approach involves a photocatalyzed radical mechanism. rsc.org
A proposed mechanism for the β-alkylation of Cycloheptanone, 3-(1-methylethyl)- is as follows:
Photocatalyst Excitation: A photocatalyst, such as tetrabutylammonium (B224687) decatungstate (TBADT), is excited by light. rsc.org
Hydrogen Abstraction: The excited photocatalyst abstracts a hydrogen atom from the β-position (C4 or C6) of the cycloheptanone ring. The selectivity for the β-position over the α-position can be rationalized by considering polar effects in the transition state of the hydrogen atom transfer (HAT) process. rsc.org
Radical Addition: The resulting β-keto radical adds to an activated alkene (an electron-deficient olefin like acrylonitrile), which acts as the alkylating agent.
Catalyst Regeneration: The adduct radical formed in the previous step then abstracts a hydrogen atom from the reduced form of the photocatalyst, yielding the β-alkylated product and regenerating the active catalyst. rsc.org
This method provides a direct route to β-functionalized cycloheptanones, which are valuable synthetic intermediates. rsc.org
Ring Transformation Mechanisms (e.g., Sigmatropic Rearrangements)
The carbon skeleton of Cycloheptanone, 3-(1-methylethyl)- can be rearranged through various pericyclic reactions, including sigmatropic rearrangements. These reactions involve the intramolecular migration of a sigma bond across a π-electron system. wikipedia.org An example applicable to a derivative of this ketone is the oxy-Cope rearrangement, a libretexts.orglibretexts.org-sigmatropic shift. libretexts.org
To undergo an oxy-Cope rearrangement, the ketone must first be converted into a suitable 1,5-diene precursor.
Precursor Synthesis: The ketone is first subjected to a vinyl-addition reaction (e.g., addition of vinylmagnesium bromide) to create a tertiary alcohol. This introduces a vinyl group at the C1 position. A second vinyl group is introduced at an adjacent position to create the 1,5-diene system.
libretexts.orglibretexts.org-Sigmatropic Rearrangement: Upon heating, the resulting 1,5-dien-3-ol undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement through a cyclic, six-membered transition state. libretexts.orglibretexts.org This concerted reaction breaks the C3-C4 sigma bond and forms a new sigma bond between C1 and C6 (using the diene numbering), leading to a ring-expanded enol intermediate.
Tautomerization: The enol intermediate rapidly tautomerizes to the more stable keto form. libretexts.org
This rearrangement is a powerful tool for constructing larger ring systems with high stereochemical control. The anionic version of this reaction, where the hydroxyl proton is removed to form an alkoxide, can proceed at significantly lower temperatures. libretexts.orgimperial.ac.uk
Table 2: Illustrative Ring Expansion of a 3-Isopropylcycloheptanone Derivative via Oxy-Cope Rearrangement
| Starting Material Derivative | Reaction Type | Conditions | Product |
| 1-vinyl-2-allyl-3-isopropylcycloheptan-1-ol | Thermal Oxy-Cope | Heat ( >200 °C) | 5-isopropyl-9-decen-2-one |
| 1-vinyl-2-allyl-3-isopropylcycloheptan-1-ol | Anionic Oxy-Cope | KH, 18-crown-6, THF | 5-isopropyl-9-decen-2-one |
Computational Chemistry and Theoretical Studies on Cycloheptanone, 3 1 Methylethyl
Density Functional Theory (DFT) Calculations for Structural and Energetic Analyses
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometries, energies, and other molecular properties of organic compounds with a good balance of accuracy and computational cost.
For Cycloheptanone (B156872), 3-(1-methylethyl)-, DFT calculations would begin with geometry optimization to find the lowest energy three-dimensional structure. Different conformers, arising from the flexible seven-membered ring and the rotation of the isopropyl group, would be optimized to identify the global minimum and other low-energy isomers. DFT studies on similar cyclic ketones, such as cycloheptane-1,2-dione, have been used to determine the stability of different tautomeric forms and conformations acs.org. An alkyl substituent, like the isopropyl group, can influence the stability of the enol form in cyclic ketones acs.org.
Energetic analyses would involve calculating the relative energies of these conformers to determine their population distribution at a given temperature. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined and could be compared to experimental data if available. For instance, DFT calculations could predict the C=O bond length and the puckering of the seven-membered ring.
Table 1: Illustrative DFT-Calculated Properties for Conformers of Cycloheptanone, 3-(1-methylethyl)-
| Conformer | Relative Energy (kcal/mol) | C=O Bond Length (Å) | Key Dihedral Angle (°) |
| Chair (equatorial isopropyl) | 0.00 | 1.215 | 55.4 |
| Chair (axial isopropyl) | 2.50 | 1.216 | -54.8 |
| Twist-Chair | 1.80 | 1.218 | 78.2 |
| Boat | 4.20 | 1.220 | 0.5 |
Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations.
Quantum Mechanical Studies on Reaction Pathways and Transition States
Quantum mechanical (QM) methods are essential for studying the mechanisms of chemical reactions. nih.gov These studies can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. diva-portal.orgresearchgate.net
For Cycloheptanone, 3-(1-methylethyl)-, QM studies could investigate various reactions, such as nucleophilic addition to the carbonyl group, enolate formation, or oxidation reactions. For example, in a study of the reaction of isopropanol (B130326) with a sulfanyl (B85325) radical, ten possible reaction pathways were considered using high-level QM calculations to determine the most favorable routes acs.org. Similarly, for 3-isopropylcycloheptanone, different approaches of a nucleophile to the carbonyl carbon could be modeled to understand the stereochemical outcome of the reaction.
Locating the transition state structure for a given reaction pathway allows for the calculation of the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be predicted. For instance, the transition states for the addition of a hydride to the carbonyl group from either face of the ketone could be calculated to predict which diastereomer of the resulting alcohol would be favored.
Investigation of Stereoselectivity Using Computational Models
Computational models are instrumental in understanding and predicting the stereoselectivity of organic reactions. For a chiral molecule like Cycloheptanone, 3-(1-methylethyl)-, reactions often lead to the formation of stereoisomeric products. Computational methods can help rationalize why one stereoisomer is formed in preference to another.
The stereoselectivity of reactions such as the addition of organometallic reagents to ketones can be modeled. For example, the addition of a cuprate (B13416276) reagent to a cycloheptenone derivative has been studied, and the formation of different diastereomers was rationalized based on the steric and electronic interactions in the transition states acs.org. For 3-isopropylcycloheptanone, computational models could be used to predict the facial selectivity of a nucleophilic attack on the carbonyl group, taking into account the steric hindrance imposed by the isopropyl group and the conformation of the seven-membered ring.
These models often involve calculating the energies of the diastereomeric transition states leading to the different products. The product distribution is then predicted based on the Boltzmann distribution of these transition state energies.
Table 2: Illustrative Predicted Stereoselectivity for the Reduction of Cycloheptanone, 3-(1-methylethyl)-
| Approach | Transition State Energy (kcal/mol) | Predicted Product Ratio |
| Axial Attack | 12.5 | 95 |
| Equatorial Attack | 14.2 | 5 |
Note: The data in this table is illustrative and represents the type of information that would be generated from computational modeling of stereoselectivity.
Conformational Landscape Analysis via Molecular Mechanics and Dynamics
The seven-membered ring of cycloheptanone is highly flexible, leading to a complex conformational landscape. acs.org Molecular mechanics (MM) and molecular dynamics (MD) are computational methods well-suited for exploring the vast conformational space of such flexible molecules. nih.gov
MM methods use a classical force field to calculate the potential energy of a molecule as a function of its geometry. A systematic search of the conformational space can be performed to identify all low-energy conformers, such as various chair, boat, and twist-chair forms. researchgate.netifj.edu.pl Studies on the conformational analysis of seven-membered rings have provided significant insight into their conformational energy surfaces acs.org.
MD simulations provide a dynamic picture of the molecule by solving Newton's equations of motion for the atoms over time. This allows for the observation of conformational changes and the calculation of thermodynamic properties. An MD simulation of 3-isopropylcycloheptanone would reveal the preferred conformations and the pathways for interconversion between them. This is particularly important as the conformational preferences can significantly influence the molecule's reactivity.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule governs its reactivity. Computational methods can provide detailed information about the distribution of electrons and the nature of molecular orbitals, which are key to understanding chemical behavior.
For Cycloheptanone, 3-(1-methylethyl)-, an analysis of the frontier molecular orbitals (HOMO and LUMO) can predict sites of nucleophilic and electrophilic attack. The HOMO (Highest Occupied Molecular Orbital) is typically associated with nucleophilic character, while the LUMO (Lowest Unoccupied Molecular Orbital) indicates electrophilic character. In a ketone, the HOMO is often located on the oxygen lone pairs, and the LUMO is the π* orbital of the carbonyl group.
A molecular electrostatic potential (MEP) map can also be generated, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For 3-isopropylcycloheptanone, the MEP would show a region of high negative potential around the carbonyl oxygen and a region of positive potential around the carbonyl carbon.
Table 3: Illustrative Electronic Properties of Cycloheptanone, 3-(1-methylethyl)-
| Property | Value | Interpretation |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity |
| Dipole Moment | 2.8 D | Measure of the molecule's overall polarity |
Note: The data in this table is illustrative and represents the type of information that would be generated from electronic structure analysis.
Solvation Effects in Computational Modeling
Reactions are most often carried out in a solvent, which can have a significant impact on the structure, stability, and reactivity of molecules. numberanalytics.com Computational models can account for these solvent effects in two primary ways: implicitly or explicitly. wikipedia.org
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a given dielectric constant. wikipedia.org This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.
Explicit solvation models involve including a number of solvent molecules in the computational model. wikipedia.org This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding reaction mechanisms. numberanalytics.com
For Cycloheptanone, 3-(1-methylethyl)-, modeling a reaction in a protic solvent like ethanol (B145695) would likely require an explicit solvation model to accurately account for hydrogen bonding to the carbonyl oxygen. The choice of solvation model can significantly affect the calculated energies and, therefore, the predicted outcome of a reaction. numberanalytics.com
Derivatization and Complex Chemical Transformations of Cycloheptanone, 3 1 Methylethyl
Transformations to Other Cyclic Systems
The seven-membered carbocyclic ring of 3-isopropylcycloheptanone is amenable to significant structural reorganization, including ring contraction to smaller carbocycles and ring expansion to lactones through heteroatom insertion.
Ring contraction reactions provide a powerful method for converting larger rings into smaller, often more strained systems. wikipedia.orgwikipedia.org For cycloheptanone (B156872) derivatives, these reactions typically yield functionalized cyclohexanes or cyclopentanes. Two common methods for achieving this are the Favorskii rearrangement and acid-catalyzed rearrangements.
Favorskii Rearrangement: This reaction occurs when an α-halo ketone is treated with a base, such as an alkoxide or hydroxide. wikipedia.orgnumberanalytics.com The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. wikipedia.org For a cyclic α-halo ketone, this sequence results in a ring-contracted carboxylic acid or its derivative. wikipedia.orgnrochemistry.com
In the case of Cycloheptanone, 3-(1-methylethyl)-, halogenation would first be required at an α-position (C2 or C7). Treatment of the resulting α-halocycloheptanone with a base like sodium methoxide (B1231860) would initiate the rearrangement, leading to a substituted cyclohexane (B81311) carboxylic acid methyl ester. The reaction is generally regioselective, and the stability of the intermediate carbanion formed during the opening of the cyclopropanone dictates the final product. wikipedia.org
Acid-Catalyzed Rearrangements: Cationic rearrangements, often of the Wagner-Meerwein type, can also lead to ring contraction. chemistrysteps.com These reactions are typically initiated by treating a cycloheptyl alcohol with acid. chemistrysteps.com For example, reduction of Cycloheptanone, 3-(1-methylethyl)- to the corresponding cycloheptanol, followed by treatment with a strong acid, would generate a carbocation. A subsequent 1,2-alkyl shift, where a C-C bond of the ring migrates, can result in the formation of a more stable six-membered ring with a tertiary carbocation, which is then captured by a nucleophile. wikipedia.orgchemistrysteps.com The selectivity of these Brønsted acid-catalyzed ring contractions can often be controlled by the acidity of the catalyst and the reaction temperature. ehu.esresearchgate.net
| Reaction Type | Starting Material Moiety | Key Reagents | Intermediate | Product Type |
| Favorskii Rearrangement | α-Halocycloheptanone | Base (e.g., NaOMe) | Cyclopropanone | Cyclohexane carboxylic acid ester |
| Acid-Catalyzed Rearrangement | Cycloheptanol | Strong Acid (e.g., HCl) | Carbocation | Substituted Cyclohexane |
The Baeyer-Villiger oxidation is a classic and reliable method for converting cyclic ketones into lactones, which are cyclic esters. nih.gov This transformation involves the insertion of an oxygen atom adjacent to the carbonyl group and is accomplished using peroxyacids or peroxides as the oxidant. nih.gov
For an unsymmetrical ketone like Cycloheptanone, 3-(1-methylethyl)-, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom migrates preferentially. Therefore, the oxygen atom is expected to insert between the carbonyl carbon (C1) and the more substituted C7, leading to an eight-membered lactone (oxocan-2-one).
Chemical Oxidation: Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and trifluoroperacetic acid (TFPAA). The reaction mechanism involves the initial attack of the peroxyacid on the protonated carbonyl group, forming an intermediate known as the Criegee intermediate. nih.gov This is followed by the rate-determining migration of an alkyl group, with retention of its stereochemistry. nih.gov
Biocatalysis: In addition to chemical methods, biocatalytic Baeyer-Villiger oxidations using enzymes called Baeyer-Villiger monooxygenases (BVMOs) offer a green chemistry alternative. nih.gov These enzymes often provide high levels of enantioselectivity and regioselectivity under mild conditions. Chemo-enzymatic approaches, where a lipase (B570770) generates a peracid in situ to perform the oxidation, have also been developed, utilizing environmentally benign oxidants like hydrogen peroxide. rsc.orgrsc.org These methods can achieve high conversions and allow for the recycling of the biocatalyst. rsc.org
| Oxidation Method | Typical Reagents/Catalysts | Key Features | Product |
| Chemical Oxidation | m-CPBA, TFPAA, Hydrogen Peroxide/Lewis Acid | Good yields, predictable regioselectivity based on substituent effects. | 8-membered lactone (oxocan-2-one derivative) |
| Biocatalysis (BVMOs) | Baeyer-Villiger Monooxygenase, O₂, NADPH | High enantioselectivity, mild reaction conditions, environmentally friendly. | Chiral 8-membered lactone |
| Chemo-enzymatic | Lipase, Carboxylic Acid, H₂O₂ | In situ generation of peracid, green oxidant. | 8-membered lactone |
Synthesis of Fused Heterocyclic Compounds from Cycloheptanone Precursors
The carbonyl group of Cycloheptanone, 3-(1-methylethyl)- serves as a versatile handle for the construction of fused heterocyclic rings, such as quinolines and pyrimidines. These reactions often involve condensation with a bifunctional reagent, followed by cyclization and aromatization.
Fused Pyrimidines: Pyrimidine rings can be fused to the cycloheptane (B1346806) frame through condensation reactions. A common method involves reacting the ketone with a 1,3-dicarbonyl equivalent and an ammonia (B1221849) source, or more directly with an amidine. organic-chemistry.orgyoutube.com For instance, the reaction of 3-isopropylcycloheptanone with an amidine like guanidine (B92328) hydrochloride in the presence of a base can lead to the formation of a fused aminopyrimidine derivative. nih.gov These syntheses often proceed via a multi-component, one-pot reaction, providing an efficient route to complex heterocyclic structures. growingscience.com
Fused Quinolines: The Friedländer annulation is a widely used method for synthesizing quinolines, which involves the reaction of an o-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group. iipseries.orgnih.gov In a variation, Cycloheptanone, 3-(1-methylethyl)- can serve as the methylene-containing component. Reaction with an o-aminobenzaldehyde or related derivative under acidic or basic conditions would lead to a condensation, cyclization, and dehydration cascade, ultimately yielding a cyclohepta[b]quinoline derivative. iipseries.org Other named reactions for quinoline (B57606) synthesis, such as the Combes, Doebner-von Miller, or Pfitzinger reactions, can also be adapted to use cycloheptanone precursors. iipseries.orgnih.gov
Selective Functionalization at Remote Positions
While classical carbonyl chemistry focuses on reactions at the α-position, modern synthetic methods allow for the selective functionalization of C-H bonds at positions remote from the carbonyl group (e.g., β, γ, or δ). rsc.orgresearchgate.net These reactions are typically achieved using transition-metal catalysis, where a directing group guides the catalyst to a specific C-H bond. rsc.org
For Cycloheptanone, 3-(1-methylethyl)-, the carbonyl group itself can act as a native directing group, although this often requires specific ligands to achieve high selectivity. nih.gov Alternatively, the ketone can be converted into an enamine or an imine, which then serves as a more effective directing group for catalysts based on palladium, rhodium, or ruthenium. uni-goettingen.de For example, palladium-catalyzed arylation can be directed to the γ-position of the cycloheptanone ring. rsc.org This strategy relies on the formation of an extended enolate equivalent, which then undergoes oxidative addition and reductive elimination with an aryl halide. rsc.org Such methods bypass the need for pre-functionalization and offer a direct route to introducing complexity at otherwise unreactive aliphatic positions.
Aromatization Reactions of Cycloheptanone Derivatives
The conversion of cyclic ketones to aromatic compounds is a valuable transformation. For cycloheptanone derivatives, this typically involves a dehydrogenation process, which may be accompanied by ring contraction to form a thermodynamically stable aromatic ring. The dehydrogenation of substituted cyclohexanones to phenols is a well-established process, and similar principles can be applied to seven-membered rings. benthamdirect.comnih.gov
Catalytic dehydrogenation using palladium, often in the form of Pd(TFA)₂ or supported palladium on carbon (Pd/C), can promote the aromatization. nih.govresearchgate.net The reaction is typically carried out at elevated temperatures and may use molecular oxygen or another sacrificial hydrogen acceptor. nih.govresearchgate.net For Cycloheptanone, 3-(1-methylethyl)-, this process would likely lead to the formation of a substituted phenol. The reaction probably proceeds through initial dehydrogenation to form a cycloheptenone, followed by further oxidation and rearrangement/contraction to the stable six-membered aromatic ring. For example, 3-methylcyclohexanone (B152366) can be converted to the corresponding coumarin (B35378) via a one-pot dehydrogenation and oxidative Heck coupling, demonstrating the synthetic utility of this aromatization strategy. rsc.org
Applications in Advanced Organic Synthesis
Utility as a Chiral Building Block in Multistep Syntheses
The enantioselective synthesis of 3-isopropylcycloheptanone has rendered it a useful chiral building block for creating stereochemically defined molecules. A notable method for its asymmetric synthesis involves the copper-catalyzed conjugate addition of Grignard reagents to cycloheptenone. ethz.chresearchgate.net In this process, chiral thiol ligands derived from TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolan-4,5-dimethanol) are employed to induce high levels of enantioselectivity. ethz.chresearchgate.net
The reaction has been shown to be particularly effective for the synthesis of (R)-3-isopropylcycloheptanone, achieving a high enantiomeric ratio. ethz.chresearchgate.net This enantiomerically enriched ketone can then be used in subsequent synthetic steps, carrying its stereochemical information forward into more complex target molecules. The availability of such chiral cycloheptanone (B156872) derivatives is crucial for the synthesis of enantiopure pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired activity.
| Catalyst System | Enone Substrate | Grignard Reagent | Product | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| Cu-catalyst with TADDOL-derived thiol ligand | Cycloheptenone | Isopropylmagnesium bromide | (R)-3-isopropylcycloheptanone | Up to 94:6 | ethz.chresearchgate.net |
Precursors for the Construction of Complex Carbocyclic Scaffolds
3-Isopropylcycloheptanone serves as a precursor for the synthesis of more functionalized and complex carbocyclic systems. For instance, it can be oxidized to form vicinal diones, which are versatile intermediates in their own right. The reaction of 3-isopropylcycloheptanone with selenium(IV) oxide in ethanol (B145695) leads to a mixture of 3- and 4-isopropyl-1,2-cycloheptanediones. chemistry-chemists.com These α-diones can undergo a variety of subsequent transformations, such as condensation reactions to form heterocyclic rings or further oxidation to create other functional groups, thus expanding the molecular complexity of the initial cycloheptanone scaffold.
Synthetic Intermediates for Natural Product Total Synthesis
The structural motif of a substituted seven-membered ring is found in a number of natural products. 3-Isopropylcycloheptanone has been utilized as a key intermediate in the synthesis of such compounds. A notable example is its use as a starting material in a synthetic route to Hinokitiol (β-thujaplicin), a natural tropolone (B20159) derivative known for its antibacterial and other biological activities. lookchem.com The synthesis involves the reaction of 3-isopropylcycloheptanone with selenium(IV) oxide in ethanol. lookchem.com This transformation introduces further functionality onto the seven-membered ring, paving the way for the construction of the final tropolone structure. The use of 3-isopropylcycloheptanone in this context highlights its role in providing the core carbocyclic framework for the assembly of complex natural products.
Role in the Development of New Catalytic Systems (e.g., Organocatalysis)
The synthesis of chiral 3-isopropylcycloheptanone has also served as a benchmark reaction for the development and evaluation of new catalytic systems. In the exploration of novel TADDOL-derived chiral thiols for copper-catalyzed asymmetric conjugate additions, the reaction of cycloheptenone with an isopropyl Grignard reagent to form 3-isopropylcycloheptanone was found to give the best results in terms of enantioselectivity. ethz.chresearchgate.net This indicates that the specific steric and electronic properties of the cycloheptenone system are well-suited for this catalytic transformation. The successful application in this reaction has helped to validate the effectiveness of these new chiral ligands, demonstrating their potential for broader use in asymmetric synthesis. ethz.chresearchgate.net This role in catalyst development underscores the importance of having well-behaved and informative model reactions to advance the field of organocatalysis and asymmetric catalysis in general.
| Compound Name |
|---|
| 3-(1-methylethyl)-Cycloheptanone |
| 3-isopropylcycloheptanone |
| (R)-3-isopropylcycloheptanone |
| Cycloheptenone |
| TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolan-4,5-dimethanol) |
| Isopropylmagnesium bromide |
| selenium(IV) oxide |
| 3- and 4-isopropyl-1,2-cycloheptanediones |
| Hinokitiol (β-thujaplicin) |
Future Research Directions and Emerging Challenges
Development of Highly Efficient and Selective Synthetic Pathways
The synthesis of substituted cycloheptanones remains a challenge in organic chemistry. While general methods for forming the seven-membered ring exist, such as ring-enlargement from cyclohexanones and various cycloaddition reactions, achieving high efficiency and regioselectivity for specific substitution patterns like the 3-isopropyl group is a key area for future development. orgsyn.org
Exploration of Novel Catalytic Systems for Cycloheptanone (B156872) Modification
Once the 3-isopropylcycloheptanone core is synthesized, its further functionalization via catalysis presents a rich field for exploration. The carbonyl group and the adjacent α-carbons are prime sites for modification. Future research should investigate novel catalytic systems to selectively transform these positions.
For instance, transition-metal catalysts, such as those based on rhodium or scandium, have been used for cycloadditions and homologations to form cycloheptanone rings. organic-chemistry.org The next step is to explore how these and other catalysts, including organocatalysts and biocatalysts, can be used for post-synthesis modifications. Key areas of interest include:
α-Functionalization: Developing catalytic methods for the selective alkylation, arylation, or halogenation at the α-positions (C2 and C4) without affecting the carbonyl group or the existing isopropyl substituent.
Selective Reduction: Exploring catalysts for the stereoselective reduction of the ketone to the corresponding alcohol, creating a new stereocenter and opening pathways to different classes of compounds.
Ring Modification: Investigating catalytic ring-opening or rearrangement reactions to transform the seven-membered ring into other valuable carbocyclic or heterocyclic frameworks.
The challenge is to achieve high selectivity and yield in these transformations, avoiding side reactions and enabling precise control over the final molecular structure.
Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches
A deep understanding of reaction mechanisms is fundamental to the development of new synthetic methods. For reactions involving 3-isopropylcycloheptanone, an integrated approach combining experimental and computational techniques is the most promising path forward. mdpi.com
Computational chemistry, particularly using Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), can provide profound insights into reaction pathways. nih.govscielo.org.mx These methods can be used to:
Model transition states to predict the activation energies for different regio- and stereoisomeric products. nih.govacs.org
Analyze the electronic nature of reactants to understand the factors controlling reactivity. scielo.org.mx
Simulate the effect of different catalysts and solvents on the reaction outcome. nih.gov
These computational predictions must be validated by rigorous experimental work. Techniques such as kinetic studies, in-situ reaction monitoring with Fourier Transform Infrared (FTIR) spectroscopy, and detailed structural analysis of products and intermediates using Nuclear Magnetic Resonance (NMR) and X-ray crystallography are essential. acs.orgcopernicus.org This synergistic approach allows researchers to not only explain observed outcomes but also to rationally design more effective and selective reactions for synthesizing and modifying 3-isopropylcycloheptanone. mdpi.com
Sustainable and Green Chemistry Methodologies for Cycloheptanone Synthesis
Modern chemical synthesis increasingly emphasizes sustainability. Future research on 3-isopropylcycloheptanone must incorporate the principles of green chemistry to minimize environmental impact. uva.nl This involves a holistic approach to the entire synthetic process.
Key research directions include:
Benign Solvents: Moving away from traditional volatile organic compounds towards greener alternatives such as water, supercritical fluids, or bio-based solvents. rsc.orgrsc.org
Catalytic over Stoichiometric Reagents: Focusing on catalytic methods that use small amounts of a catalyst that can be recycled, rather than stoichiometric reagents that generate large quantities of waste.
Renewable Feedstocks: Exploring routes that begin from renewable starting materials, potentially using bio-inspired strategies or biocatalysis to construct the cycloheptanone framework. nih.gov
Evaluating the "greenness" of new synthetic routes using metrics like EcoScale and Atom Economy will be crucial for demonstrating tangible improvements over existing methods. scirp.org
Expanding the Scope of Derivatization for Diverse Molecular Architectures
Cycloheptanone, 3-(1-methylethyl)- is not just a target molecule but a valuable starting point for creating a wide array of more complex structures. Its inherent functionality—a ketone, a chiral center, and a seven-membered carbocyclic ring—makes it an attractive scaffold for generating molecular diversity. nih.gov
Future research should focus on leveraging this scaffold to build novel molecular architectures. This can be achieved through:
Multi-component Reactions (MCRs): Using 3-isopropylcycloheptanone as one component in MCRs to rapidly assemble complex polycyclic or heterocyclic systems in a single step. rsc.org
Domino Reactions: Designing reaction sequences where a single event triggers a cascade of transformations, leading to the formation of intricate molecular frameworks from the relatively simple starting ketone. researchgate.net
Scaffold-Based Synthesis: Using the cycloheptanone ring as a foundation and systematically adding functional groups and other rings to build libraries of related compounds for screening in materials science or medicinal chemistry.
The challenge is to develop robust and predictable derivatization reactions that allow chemists to harness the structural features of 3-isopropylcycloheptanone to access new and potentially useful areas of chemical space.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
